2,3-Dimethoxybenzyl alcohol

Description

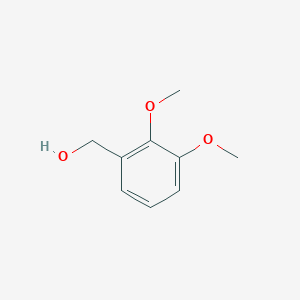

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLBBOBKCLYCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205090 | |

| Record name | 2,3-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-67-8 | |

| Record name | 2,3-Dimethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5653-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Veratryl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Veratryl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HS6Y2X2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxybenzyl alcohol, also known as o-Veratryl alcohol, is an aromatic organic compound with the chemical formula C₉H₁₂O₃.[1][2] Structurally, it consists of a benzene ring substituted with a hydroxymethyl group and two adjacent methoxy groups at positions 2 and 3. This arrangement of functional groups imparts specific chemical properties and reactivity, making it a valuable intermediate and building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1] The presence of the hydroxyl group allows for further functionalization, while the methoxy groups influence the electronic properties of the aromatic ring and its solubility in organic solvents.[1]

Core Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₃ | [1][2][3] |

| Molecular Weight | 168.19 g/mol | [2][3][4][5] |

| CAS Number | 5653-67-8 | [1][2][3][4] |

| Appearance | White to orange to green powder to crystal; Beige solid | [1][6] |

| Melting Point | 48-51 °C | [4][5][7] |

| Boiling Point | 138-142 °C at 10 mmHg | [4][5][6][7] |

| Flash Point | > 112 °C | [6] |

| InChI Key | CRLBBOBKCLYCJK-UHFFFAOYSA-N | [1][2][4] |

| SMILES | COc1cccc(CO)c1OC | [4][5] |

Chemical Reactivity and Applications

This compound exhibits reactivity characteristic of a primary benzyl alcohol. The hydroxyl group can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The aromatic ring can participate in electrophilic substitution reactions, with the positions of substitution directed by the activating methoxy groups.

A notable application of this compound is in the study of solvent isotope effects on photomethanolysis efficiency and fluorescence intensity.[3][4][7] Its structural motif is also found in more complex molecules, and it serves as a precursor in multi-step organic syntheses.

Experimental Protocols

A common and illustrative synthesis of this compound involves the reduction of the corresponding aldehyde, 2,3-dimethoxybenzaldehyde. The following protocol is adapted from established procedures for the reduction of aromatic aldehydes.

Synthesis of this compound via Reduction of 2,3-Dimethoxybenzaldehyde

This protocol details the reduction of 2,3-dimethoxybenzaldehyde to this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

-

2,3-Dimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol (approximately 10-20 mL per gram of aldehyde) and cool the solution in an ice bath to 0 °C with magnetic stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.25-0.5 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until the effervescence ceases. This step neutralizes the excess sodium borohydride.

-

Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagrams illustrate the synthesis of this compound and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2,3-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2,3-Dimethoxybenzyl Alcohol (CAS 5653-67-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,3-Dimethoxybenzyl alcohol (CAS: 5653-67-8), a key organic intermediate. It covers its chemical and physical properties, spectroscopic data, and safety information, all presented in clearly structured tables for ease of reference. This document details experimental protocols for its synthesis via the reduction of 2,3-dimethoxybenzaldehyde, offering methodologies for both sodium borohydride reduction and catalytic hydrogenation. Additionally, a visual representation of the synthetic workflow is provided. While noted as a versatile building block in synthetic chemistry, particularly for pharmaceuticals, publicly available information on its specific biological activities and signaling pathways is limited.

Introduction

This compound, also known as o-Veratryl alcohol, is an aromatic organic compound.[1] Its structure, featuring a benzene ring substituted with two adjacent methoxy groups and a hydroxymethyl group, makes it a valuable intermediate in organic synthesis. The presence of the hydroxyl group allows for further functionalization, rendering it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] The methoxy groups influence the molecule's reactivity and solubility, enhancing its utility in various chemical reactions.[1]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5653-67-8 | |

| Molecular Formula | C₉H₁₂O₃ | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | White to off-white or beige solid/crystal powder | [1] |

| Melting Point | 48-51 °C | |

| Boiling Point | 138-142 °C at 10 mmHg | |

| Solubility | Slightly soluble in water. |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Spectral data available | [2] |

| ¹³C NMR | Spectral data available | [2] |

| IR | Spectral data available | [2] |

| Mass Spectrometry | Spectral data available | [2] |

Table 3: Safety and Handling Information

| Category | Information | Source(s) |

| Hazard Statements | May cause skin, eye, and respiratory irritation. | |

| Precautionary Statements | Avoid contact with skin and eyes. Use in a well-ventilated area. | |

| Personal Protective Equipment | Safety glasses, gloves, and a lab coat are recommended. | |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Experimental Protocols: Synthesis of this compound

The most common laboratory synthesis of this compound involves the reduction of its corresponding aldehyde, 2,3-dimethoxybenzaldehyde. Below are two detailed experimental protocols adapted from established methodologies for analogous compounds.[1]

Reduction of 2,3-Dimethoxybenzaldehyde using Sodium Borohydride

This method is favored for its mild reaction conditions and high selectivity.[1]

Materials:

-

2,3-Dimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol or ethanol.

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1M HCl to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Catalytic Hydrogenation of 2,3-Dimethoxybenzaldehyde

This method is highly efficient, produces minimal waste, and is scalable.[1]

Materials:

-

2,3-Dimethoxybenzaldehyde

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite

Procedure:

-

Preparation: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol or ethanol. Add a catalytic amount of 10% Pd/C.

-

Inerting: Flush the flask with an inert gas, such as nitrogen or argon.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill it with hydrogen gas. Repeat this process 2-3 times to ensure the atmosphere is replaced with hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature. Monitor the reaction progress by TLC or by observing the consumption of hydrogen.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the this compound. The product is often of high purity and may not require further purification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2,3-dimethoxybenzaldehyde.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, in-depth studies in the public domain detailing the biological activity or the mechanism of action of this compound. While it is used as an intermediate in the synthesis of potentially bioactive molecules, its intrinsic pharmacological properties have not been extensively investigated or reported. Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Researchers are encouraged to explore this area to uncover potential therapeutic applications.

Conclusion

This compound is a well-characterized organic compound with established physical and chemical properties. Its synthesis from 2,3-dimethoxybenzaldehyde is straightforward, with reliable protocols available for its reduction. While its role as a synthetic intermediate is clear, its biological effects remain an open area for investigation. This guide provides a solid foundation of technical information for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis of (2,3-dimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic protocols for (2,3-dimethoxyphenyl)methanol, a valuable building block in the development of pharmaceutical compounds and other fine chemicals. This document outlines two key stages: the synthesis of the precursor aldehyde, 2,3-dimethoxybenzaldehyde, and its subsequent reduction to the target alcohol, (2,3-dimethoxyphenyl)methanol. Detailed experimental procedures, quantitative data, and workflow diagrams are presented to facilitate replication and further research.

Core Synthesis Pathway

The synthesis of (2,3-dimethoxyphenyl)methanol is typically achieved through a two-step process. The first step involves the formation of 2,3-dimethoxybenzaldehyde from o-bromophenol. The subsequent and final step is the reduction of the aldehyde functional group to a primary alcohol.

Part 1: Synthesis of 2,3-Dimethoxybenzaldehyde

The preparation of 2,3-dimethoxybenzaldehyde can be accomplished through a formylation of o-bromophenol followed by a copper-catalyzed methoxylation.

Experimental Protocol:

A detailed two-step procedure for the synthesis of 2,3-dimethoxybenzaldehyde is outlined in a patent, which involves the initial preparation of 2-hydroxy-3-bromobenzaldehyde.[1]

Step 1: Preparation of 2-hydroxy-3-bromobenzaldehyde

-

To a reaction vessel, add o-bromophenol, anhydrous magnesium chloride, triethylamine, paraformaldehyde, and a suitable solvent such as toluene or tetrahydrofuran.

-

Heat the reaction mixture to a temperature between 50°C and 120°C for a period of 3 to 9 hours.

-

After the reaction, cool the mixture and acidify to a pH of 2-3.

-

Separate the organic phase, remove the solvent, and purify by distillation under reduced pressure to yield 2-hydroxy-3-bromobenzaldehyde.

Step 2: Preparation of 2,3-dimethoxybenzaldehyde

-

In a reactor, combine 2-hydroxy-3-bromobenzaldehyde, a cuprous salt (e.g., cuprous chloride or bromide), and N,N-dimethylformamide (DMF).

-

Heat the mixture to 60°C to dissolve the solids.

-

Slowly add a methanol solution of sodium methoxide to the reactor over 30 minutes to an hour.

-

Maintain the reaction temperature between 50°C and 130°C for 3 to 9 hours.

-

Following this, add dimethyl carbonate to the reaction mixture and reflux for 12 to 48 hours.

-

Upon completion, the reaction mixture is worked up by adding hydrochloric acid to dissolve any remaining solids, followed by extraction with ethyl acetate.

-

The organic layer is dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization from ethanol.

Quantitative Data Summary:

| Reactant/Reagent | Molar/Mass Ratio (relative to o-bromophenol or 2-hydroxy-3-bromobenzaldehyde) |

| Step 1 | |

| Anhydrous Magnesium Chloride | 0.5 - 3 molar equivalents |

| Triethylamine | 0.5 - 3 molar equivalents |

| Paraformaldehyde | 2 - 4 molar equivalents |

| Solvent | 10 - 15 times the mass of o-bromophenol |

| Step 2 | |

| Cuprous Salt | 5% - 20% of the molar weight of 2-hydroxy-3-bromobenzaldehyde |

| Sodium Methoxide | 1 - 3 molar equivalents |

| DMF | 5 - 10 times the mass of 2-hydroxy-3-bromobenzaldehyde |

| Dimethyl Carbonate | 5 - 15 times the mass of 2-hydroxy-3-bromobenzaldehyde |

Note: The yield for the synthesis of 2,3-dimethoxybenzaldehyde is reported to be high, with specific examples in the patent literature showing yields upwards of 80-97%.[1]

Part 2: Reduction of 2,3-Dimethoxybenzaldehyde to (2,3-dimethoxyphenyl)methanol

The reduction of the aldehyde functional group in 2,3-dimethoxybenzaldehyde to a primary alcohol is a standard transformation in organic synthesis. Two common and effective methods are reduction with sodium borohydride and catalytic hydrogenation. The following protocols are adapted from established procedures for the reduction of similar dimethoxybenzaldehyde isomers.[2]

Experimental Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

-

Work-up: Remove the methanol using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield crude (2,3-dimethoxyphenyl)methanol.

-

Purification (Optional): The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Protocol 2: Catalytic Hydrogenation

-

Catalyst Slurry: In a round-bottom flask, prepare a slurry of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%) in methanol.

-

Reaction Setup: Add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol to the catalyst slurry.

-

Inerting: Flush the flask with an inert gas, such as nitrogen or argon.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude (2,3-dimethoxyphenyl)methanol.

-

Purification (Optional): The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

| Method | Key Reagents | Typical Reaction Time |

| Sodium Borohydride Reduction | NaBH₄ (1.0-1.5 eq) | 1-2 hours |

| Catalytic Hydrogenation | 10% Pd/C (1-5 mol%), H₂ (balloon pressure) | Varies, monitor by TLC |

Logical Workflow of the Synthesis

The following diagram illustrates the overall synthetic pathway from the starting material to the final product.

Caption: Overall synthetic workflow for (2,3-dimethoxyphenyl)methanol.

Experimental Workflow Diagram

The following diagram details the key steps in the reduction of 2,3-dimethoxybenzaldehyde using sodium borohydride, a commonly employed laboratory method.

Caption: Step-by-step workflow for NaBH₄ reduction.

References

Technical Guide: Physical Characteristics of o-Veratryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of o-Veratryl alcohol, also known as 2,3-Dimethoxybenzyl alcohol. The information is compiled from various technical and scientific sources to support research, development, and quality control activities.

Compound Identification

-

Systematic Name: (2,3-Dimethoxyphenyl)methanol

-

Common Name: o-Veratryl alcohol, this compound

-

CAS Number: 5653-67-8

-

Molecular Formula: C₉H₁₂O₃

-

Molecular Weight: 168.19 g/mol

Physical and Chemical Properties

The quantitative physical data for o-Veratryl alcohol are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Appearance | White to orange to green powder/crystal; Solid | [1] |

| Melting Point | 48-51 °C | [1][2] |

| Boiling Point | 138-142 °C (at 10 mmHg) | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][3] |

Note: It is crucial to distinguish o-Veratryl alcohol (2,3-isomer) from its more common isomer, Veratryl alcohol (3,4-Dimethoxybenzyl alcohol, CAS 93-03-8), as their physical properties differ significantly.

Experimental Protocols

The determination of the physical characteristics listed above follows standardized laboratory procedures. While the source literature does not detail the specific instrumentation used for the cited values, the following outlines the general, well-established methodologies.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity and is typically determined using a melting point apparatus with a capillary tube.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered o-Veratryl alcohol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus (such as a Thiele tube or a digital Mel-Temp apparatus) alongside a calibrated thermometer.[5]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample becomes a clear liquid.[6] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point at reduced pressure, as cited, a vacuum distillation apparatus is required. The following describes a common micro-scale method for atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube or fusion tube.[7][8]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[9]

-

Heating and Observation: The apparatus is heated gently. As the liquid heats, trapped air will escape from the inverted capillary. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary.[10] The heat is then removed.

-

Measurement: The liquid is allowed to cool. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][10] This temperature corresponds to the point where the vapor pressure of the substance equals the external pressure.[8]

Visualization of Experimental Workflow

o-Veratryl alcohol and its isomers are frequently used as substrates in enzyme kinetic studies, particularly for lignin-degrading enzymes like Lignin Peroxidase (LiP).[11][12] The diagram below illustrates a generalized workflow for such an assay.

Caption: Workflow for Lignin Peroxidase (LiP) kinetic assay using o-Veratryl Alcohol.

References

- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. scbt.com [scbt.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium :: BioResources [bioresources.cnr.ncsu.edu]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to 2,3-Dimethoxybenzyl Alcohol for Researchers and Drug Development Professionals

An authoritative resource on the molecular structure, properties, synthesis, and potential therapeutic applications of 2,3-dimethoxybenzyl alcohol, tailored for experts in the scientific community.

Introduction

This compound, also known as o-veratryl alcohol, is an organic compound featuring a benzene ring substituted with two adjacent methoxy groups and a hydroxymethyl group.[1][2] This arrangement of functional groups imparts specific chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] The presence of the hydroxyl and methoxy groups provides multiple sites for functionalization, rendering it a versatile building block for creating more complex molecules.[1][2] While its direct biological activities are not extensively documented, related methoxy-substituted benzyl alcohols have shown significant modulation of key cellular signaling pathways, suggesting potential therapeutic applications for derivatives of this compound.

Molecular Structure and Chemical Properties

The core of this compound is a C9H12O3 aromatic structure. The spatial arrangement of the methoxy and hydroxymethyl groups on the benzene ring influences its reactivity and physical characteristics.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and chemical identifiers.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃ | [2][3] |

| Molecular Weight | 168.19 g/mol | [4] |

| CAS Number | 5653-67-8 | [3] |

| Melting Point | 48-51 °C | [4][5] |

| Boiling Point | 138-142 °C at 10 mmHg | [4][5] |

| Appearance | White to off-white crystalline solid | [2] |

| InChI Key | CRLBBOBKCLYCJK-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=CC=C1)CH2OH |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While full spectral data requires access to specialized databases, the characteristic signatures are well-established.

-

¹H NMR: The proton nuclear magnetic resonance spectrum would exhibit distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the protons of the two methoxy groups. The exact chemical shifts are dependent on the solvent used.[6]

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the alcohol and ether functionalities.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, formaldehyde, or methoxy groups.[3]

Synthesis of this compound

This compound is typically synthesized through the reduction of its corresponding aldehyde, 2,3-dimethoxybenzaldehyde. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 2,3-Dimethoxybenzaldehyde

This protocol is adapted from the well-established procedure for the reduction of veratraldehyde (3,4-dimethoxybenzaldehyde) and is expected to yield this compound with high purity.

Materials and Reagents:

-

2,3-Dimethoxybenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath to 0 °C with continuous stirring.

-

Slowly add sodium borohydride (1.2-1.5 equivalents) to the cooled solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess sodium borohydride.

-

Remove the majority of the methanol under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

dot

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Development and Biological Activity

While this compound is primarily utilized as a synthetic intermediate, the biological activities of structurally similar compounds provide a strong rationale for its potential in drug discovery. Specifically, the marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has demonstrated significant effects on cellular signaling pathways implicated in cancer and metabolic diseases.

Potential Modulation of Signaling Pathways

Research on DHMBA has shown that it can suppress cancer cell proliferation and adipogenesis by modulating key signaling cascades.[7][8] These pathways are often dysregulated in various pathologies and represent important targets for therapeutic intervention. It is plausible that derivatives of this compound could be designed to target these or similar pathways.

A key pathway influenced by DHMBA is the PI3K/Akt/mTOR signaling cascade . This pathway is a central regulator of cell growth, proliferation, and survival. DHMBA has been shown to decrease the levels of key proteins in this pathway, including PI3-kinase, Akt, and mTOR, leading to a reduction in cancer cell growth.[8]

Another relevant pathway is the NF-κB signaling pathway , which plays a critical role in inflammation and cell survival. DHMBA has been observed to diminish the levels of NF-κB p65, suggesting an inhibitory effect on this pathway.[7]

dot

Caption: A diagram of the PI3K/Akt/mTOR and NF-κB signaling pathways, highlighting potential points of inhibition.

Conclusion

This compound is a readily synthesizable and versatile chemical intermediate. Its true value for drug development professionals lies in its potential as a scaffold for the synthesis of novel bioactive molecules. The demonstrated activity of structurally related compounds in modulating critical cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, provides a compelling basis for the exploration of this compound derivatives as potential therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Further research into the synthesis and biological evaluation of such derivatives is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 5653-67-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound 99 5653-67-8 [sigmaaldrich.com]

- 5. This compound | 5653-67-8 [chemicalbook.com]

- 6. This compound(5653-67-8) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dimethoxybenzyl Alcohol: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,3-dimethoxybenzyl alcohol. The information is intended for researchers, scientists, and professionals in drug development, offering key data and experimental context for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.05 - 6.85 | Multiplet | 3H | Aromatic protons |

| 4.70 | Singlet | 2H | -CH₂- |

| 3.88 | Singlet | 3H | -OCH₃ |

| 3.86 | Singlet | 3H | -OCH₃ |

| 2.50 (broad) | Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound[1]

| Chemical Shift (ppm) | Assignment |

| 152.6 | C-O |

| 147.1 | C-O |

| 135.0 | Aromatic C |

| 124.2 | Aromatic CH |

| 118.9 | Aromatic CH |

| 110.8 | Aromatic CH |

| 61.8 | -CH₂OH |

| 60.7 | -OCH₃ |

| 55.8 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.

Table 3: IR Spectroscopic Data for this compound[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | O-H stretch (alcohol) |

| 3000 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1580 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1270 - 1200 | Strong | C-O stretch (aryl ether) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer.[1] The sample of this compound (99% purity) was dissolved in deuterated chloroform (CDCl₃).[2][3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum was obtained for a solid sample of this compound using a split mull technique.[4] Fluorolube was used as the mulling agent for the 3800-1330 cm⁻¹ region, and Nujol was used for the 1330-400 cm⁻¹ region.[4] The spectrum was recorded on a Beckman IR-9 grating spectrophotometer with a resolution of 2 cm⁻¹.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethoxybenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3-Dimethoxybenzyl Alcohol and its Solubility

This compound (CAS No. 5653-67-8) is an organic compound featuring a benzene ring substituted with two methoxy groups and a hydroxymethyl group.[1][2][3] Its chemical structure suggests a degree of polarity due to the hydroxyl and methoxy groups, which enhances its solubility in a range of organic solvents.[1] Understanding the solubility of this compound is crucial for a variety of applications, including its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental physicochemical property.[4] It is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes.[4]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) is not extensively documented in publicly accessible databases. Therefore, experimental determination is necessary to establish these values. The following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Chloroform | |||

| Other (Specify) |

Experimental Protocol for Solubility Determination

The recommended method for determining the solubility of a solid organic compound like this compound is the isothermal saturation shake-flask method , followed by gravimetric analysis for quantification.[5][6] This method is considered reliable and is widely used for solubility measurements.

3.1. Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, creating a saturated solution.[7] The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the remaining solid residue.[4][7]

3.2. Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Conical flasks or vials with stoppers

-

Volumetric pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporating dishes or watch glasses[7]

-

Drying oven

-

Desiccator

3.3. Detailed Methodology

-

Preparation:

-

Saturation:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.[7]

-

Seal the flask and place it in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same solubility value.[7]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, a syringe fitted with a chemically resistant filter can be used.

-

Transfer the collected filtrate into a pre-weighed evaporating dish (W1).[4][7]

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtrate to determine the mass of the solution (W2).[7]

-

Place the evaporating dish in a drying oven set to a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 100°C, but this should be below the boiling point of the solute if it is low).[4][7]

-

Evaporate the solvent completely.

-

Once the solvent is evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dry solid residue (W3).[7]

-

Repeat the drying and weighing process until a constant mass is obtained.[4]

-

3.4. Calculation of Solubility

-

Mass of the solute (in the collected volume):

-

Mass_solute = W3 - W1

-

-

Mass of the solvent (in the collected volume):

-

Mass_solvent = W2 - W3

-

-

Solubility (in g/100 mL):

-

To express solubility in grams per 100 mL of solvent, the density of the solvent at the experimental temperature is required.

-

Volume_solvent = Mass_solvent / Density_solvent

-

Solubility = (Mass_solute / Volume_solvent) * 100

-

-

Molar Solubility (in mol/L):

-

Molecular Weight of this compound = 168.19 g/mol

-

Moles_solute = Mass_solute / 168.19

-

Molar Solubility = Moles_solute / (Volume_solvent / 1000)

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

References

- 1. CAS 5653-67-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 99 5653-67-8 [sigmaaldrich.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

Synthesis of 2,3-Dimethoxybenzyl Alcohol from Veratraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethoxybenzyl alcohol from veratraldehyde (2,3-dimethoxybenzaldehyde). The primary focus of this document is the widely utilized and efficient reduction of the aldehyde functional group using sodium borohydride. This guide includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow to support researchers in the fields of organic synthesis and drug development.

Overview of the Synthesis

The conversion of veratraldehyde to this compound is a fundamental reduction reaction in organic chemistry. This process involves the transformation of an aldehyde to a primary alcohol. Among the various reducing agents available, sodium borohydride (NaBH₄) is frequently the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride. The reaction is typically high-yielding and proceeds with high chemoselectivity, leaving other functional groups that are less reactive than aldehydes, such as esters, amides, and nitriles, intact.

Physicochemical Data

A summary of the key physicochemical properties of the reactant and the product is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Veratraldehyde (2,3-Dimethoxybenzaldehyde)

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 40-45 °C |

| Boiling Point | 281 °C |

| Density | ~1.114 g/cm³ |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and other organic solvents. |

| CAS Number | 120-14-9 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 48-51 °C |

| Boiling Point | 138-142 °C at 10 mmHg |

| Solubility | Soluble in organic solvents. |

| CAS Number | 5653-67-8 |

Table 3: Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition |

| Reaction Type | Aldehyde Reduction |

| Primary Reagent | Sodium Borohydride (NaBH₄) |

| Typical Solvents | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours |

| Expected Yield | High (typically 85-99%) |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from veratraldehyde via sodium borohydride reduction follows a well-established nucleophilic addition mechanism. The experimental workflow is a standard procedure for reductions of this type, involving reaction setup, monitoring, workup, and purification.

Reaction Pathway

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from sodium borohydride on the electrophilic carbonyl carbon of veratraldehyde. This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) or during an aqueous workup to yield the final alcohol product.

Experimental Workflow

The general workflow for the synthesis involves dissolving the starting material, cooling the solution, adding the reducing agent, monitoring the reaction, quenching the reaction, extracting the product, and finally purifying the product.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from veratraldehyde using sodium borohydride.

Materials and Reagents:

-

Veratraldehyde (1.0 equivalent)

-

Sodium Borohydride (NaBH₄) (1.2-1.5 equivalents)

-

Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH

-

Deionized Water

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve veratraldehyde (1.0 eq.) in methanol (approximately 10 volumes).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) to the stirred solution in small portions. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate and prevent side reactions.

-

Reaction: Once the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting material (veratraldehyde) has been consumed.

-

Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Carefully and slowly add deionized water to the reaction mixture to quench any excess sodium borohydride. This will result in the evolution of hydrogen gas.

-

Solvent Removal: Remove the bulk of the organic solvent (methanol) using a rotary evaporator under reduced pressure.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Alternative Synthetic Routes

While reduction with sodium borohydride is the most common and convenient method, other synthetic strategies can also be employed:

-

Catalytic Hydrogenation: Veratraldehyde can be reduced to this compound using hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon. This method is often used in industrial-scale synthesis but requires specialized equipment for handling hydrogen gas under pressure.

-

Other Hydride Reagents: More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. However, LiAlH₄ is less selective and requires strictly anhydrous conditions, making it less convenient for this specific transformation.

Conclusion

The synthesis of this compound from veratraldehyde is a straightforward and high-yielding reduction. The use of sodium borohydride provides an efficient, selective, and operationally simple method suitable for laboratory-scale synthesis. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling the reliable preparation of this important chemical intermediate.

2,3-Dimethoxybenzyl alcohol safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2,3-Dimethoxybenzyl alcohol (CAS No. 5653-67-8), compiled from various Safety Data Sheets (SDS). It is intended to inform researchers and laboratory personnel on the known properties and recommended safety protocols for this compound.

Chemical Identification and Physical Properties

This compound is a substituted aromatic alcohol. Its primary use is in laboratory chemical synthesis.[1] The substance typically appears as an off-white or beige solid powder or crystal.[2]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (2,3-dimethoxyphenyl)methanol, o-Veratryl alcohol |

| CAS Number | 5653-67-8 |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol [2][3][4][5] |

| Appearance | Off-white to beige solid[2] |

| Physical Property | Value |

| Melting Point | 48-51 °C[1][4][6] |

| Boiling Point | 138-142 °C at 10 mmHg[1][4][6] |

| Density | 1.111 g/cm³ |

| Solubility | No data available |

Hazard Identification and GHS Classification

There is a notable lack of a harmonized Globally Harmonized System (GHS) classification for this compound. Safety Data Sheets from various suppliers provide conflicting or incomplete information. One source indicates that the substance is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), while another reports no available data for classification.[2]

It is crucial for researchers to note that while a formal hazard classification may be absent, this does not guarantee the absence of risk. The toxicological properties of this compound have not been fully investigated.[3] Based on information for similar chemical structures, potential hazards may include skin, eye, and respiratory tract irritation.[3]

Toxicological Information

Comprehensive toxicological data for this compound is not available in the public domain. Key toxicological metrics such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) have not been established. The primary cautionary note across multiple safety data sheets is that the toxicological properties have not been fully investigated.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | May cause skin irritation.[3] |

| Serious Eye Damage/Irritation | May cause eye irritation.[3] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Flammability and Firefighting Measures

This compound is a combustible solid.[3][4]

| Flammability Parameter | Value |

| Flash Point | > 112 °C (> 233.6 °F) |

| Autoignition Temperature | No data available |

| Upper Flammability Limit | No data available |

| Lower Flammability Limit | No data available |

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

Specific Hazards Arising from the Chemical: During a fire, thermal decomposition can lead to the release of irritating gases and vapors.

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed experimental protocols for the generation of the safety data presented in this guide are not publicly available. The information is derived from standardized Safety Data Sheets provided by chemical suppliers. The methodologies for determining properties such as melting point, boiling point, and flash point follow standardized laboratory procedures, but specific details for this compound are not provided in the source documents.

Mandatory Visualizations

Workflow for Handling a Spill

The following diagram outlines the recommended procedure for managing an accidental release of this compound in a laboratory setting.

Caption: Workflow for handling a spill of this compound.

Hazard Identification and First-Aid Response

This diagram illustrates the logical relationship between potential exposure routes and the corresponding first-aid measures.

Caption: Logical relationship of hazard identification and first-aid response.

Handling, Storage, and Personal Protection

Safe Handling:

Storage:

-

Store away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[2][3]

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under normal temperatures and pressures.[2]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

-

Hazardous Decomposition Products: No data available.

This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet provided by the supplier. Always handle chemical substances with care and in accordance with established laboratory safety protocols.

References

- 1. This compound 99 5653-67-8 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. This compound(5653-67-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. 2,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 118495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 5653-67-8 [chemicalbook.com]

A Technical Guide to the Purity Analysis of 2,3-Dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,3-Dimethoxybenzyl alcohol, a key intermediate in various synthetic processes. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, it addresses potential impurities and presents data in a structured format to aid in the development and validation of analytical methods.

Introduction

This compound (CAS No: 5653-67-8) is a substituted benzyl alcohol derivative widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its purity is a critical parameter that can significantly impact the yield, purity, and safety of the final products. Therefore, robust and reliable analytical methods are essential for its quality control. This guide details the primary chromatographic and spectroscopic techniques for comprehensive purity assessment.

Analytical Methodologies

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating the main component from its impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of aromatic compounds like this compound due to its high resolution and sensitivity.[3]

A suitable HPLC method for the analysis of this compound can be adapted from established methods for similar compounds.[3][4]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A Newcrom R1 column has also been reported as suitable.[5]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water. Phosphoric acid can be added to the aqueous phase to improve peak shape, while formic acid is recommended for mass spectrometry (MS) compatible methods.[4][5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the benzyl group exhibits strong absorbance.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

| Parameter | Condition |

| Column | C18 reversed-phase (4.6 mm x 250 mm, 5 µm) or Newcrom R1 |

| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) with optional acidifier (Phosphoric acid or Formic acid)[4][5] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Conc. | ~1 mg/mL in mobile phase |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and its potential volatile impurities.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 260°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 5 minutes.

-

Ramp: Increase to 270°C at a rate of 35°C/min.

-

Final hold: Hold at 270°C for 1 minute.

-

-

MS Interface Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be monitored.

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or ethanol to a concentration of approximately 1 mg/mL.

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 260°C |

| Oven Program | 60°C (5 min) -> 270°C (35°C/min) -> 270°C (1 min) |

| MS Interface Temp. | 250°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself. It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[8][9]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

-

Accurately weigh a specific amount of the internal standard into the same vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons, which is crucial for accurate integration.

-

-

Data Processing and Purity Calculation:

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the standard

-

-

| Parameter | Recommendation |

| Spectrometer | ≥ 400 MHz |

| Internal Standard | Certified standard with non-overlapping signals (e.g., maleic anhydride) |

| Solvent | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) |

| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) of analyte and standard |

| Purity Calculation | Based on the integral ratio of analyte and internal standard, corrected for molar mass and weight. |

Potential Impurities

The purity analysis should also consider potential impurities arising from the synthesis of this compound. Common synthetic routes involve the reduction of 2,3-dimethoxybenzaldehyde or the functionalization of related precursors. Potential impurities may include:

-

2,3-Dimethoxybenzaldehyde: The starting material for the reduction reaction. Its presence indicates an incomplete reaction.[10][11][12]

-

2,3-Dimethoxybenzoic acid: An oxidation product of either the starting aldehyde or the final alcohol.[13][14][15][16][17]

-

Residual Solvents: Solvents used in the synthesis and purification steps.

-

Other related dimethoxybenzyl isomers: Depending on the specificity of the synthetic route.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity of this compound is paramount for its successful application in research and development. This guide provides a framework for establishing a robust analytical control strategy using orthogonal techniques: HPLC for high-throughput purity screening and impurity profiling, GC-MS for the identification of volatile components, and qNMR for accurate absolute purity determination and structural verification. The detailed protocols and considerations for potential impurities will aid researchers and drug development professionals in ensuring the quality and consistency of this important chemical intermediate.

References

- 1. This compound | 5653-67-8 [chemicalbook.com]

- 2. CAS 5653-67-8: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Separation of 3,5-Dimethoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. ewai-group.com [ewai-group.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2,3-Dimethoxybenzaldehyde [intersurfchem.net]

- 11. 2,3-Dimethoxybenzaldehyde | 86-51-1 [chemicalbook.com]

- 12. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,3-dimethoxybenzoic acid, 1521-38-6 [thegoodscentscompany.com]

- 14. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. lookchem.com [lookchem.com]

- 16. 2,3-Dimethoxybenzoic acid [webbook.nist.gov]

- 17. 2,3-Dimethoxybenzoic acid | 1521-38-6 [chemicalbook.com]

A Technical Guide to 2,3-Dimethoxybenzyl Alcohol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-Dimethoxybenzyl alcohol, a versatile reagent in chemical synthesis and research. It details commercial sources, key technical data, and experimental applications to assist researchers in its effective utilization.

Introduction

This compound (CAS No. 5653-67-8) is an aromatic organic compound featuring a benzyl alcohol scaffold substituted with two methoxy groups.[1] These methoxy groups enhance its solubility in organic solvents and influence its reactivity, making it a valuable intermediate and building block in organic synthesis.[1] It is particularly noted for its use in proteomics research and as a scaffold for the development of novel compounds.[2][3] This guide consolidates technical data from various commercial suppliers and outlines its applications in a research context.

Commercial Suppliers and Product Specifications

For research purposes, this compound is available from several reputable chemical suppliers. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. The following table summarizes the specifications from prominent vendors.

| Supplier | Purity/Assay | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| Sigma-Aldrich | 99% | 5653-67-8 | (CH₃O)₂C₆H₃CH₂OH | 168.19 | Solid | 48-51 | 138-142 (at 10 mmHg) |

| Santa Cruz Biotechnology | - | 5653-67-8 | C₉H₁₂O₃ | 168.19 | - | - | - |

| Biosynth | - | 5653-67-8 | C₉H₁₂O₃ | 168.19 | - | 49 | - |

| TCI America (via Fisher Scientific) | ≥98.0% | 5653-67-8 | - | - | - | - | - |

| Conier Chem&Pharma (via Echemi) | 99.00% | 5653-67-8 | C₉H₁₂O₃ | 168.19 | Off-white powder | 48 | 145-150 (at 12 Torr) |

Note: Data is compiled from publicly available information on supplier websites.[2][3][4][5] Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate data.

Applications in Research

This compound serves as a versatile tool in various research domains:

-

Photochemical Studies: It has been utilized to investigate the solvent isotope effect (using D₂O versus H₂O) on photomethanolysis efficiency and fluorescence intensity.[2][6][7]

-

Intermediate in Synthesis: The compound is a key intermediate in the synthesis of more complex molecules and fine chemicals.[1][3] The hydroxyl group allows for further functionalization, making it a useful building block.[1]

-

Drug Discovery Scaffold: It has been identified as a useful scaffold for developing new compounds and has been associated with antiviral activity against HIV-1, HIV-2, and SIVmac1.[3]

-

Protecting Group Chemistry: Although less common than its 2,4- and 3,4-dimethoxy isomers, the principles of using dimethoxybenzyl groups as acid-labile protecting groups for alcohols are a cornerstone of multi-step organic synthesis.[8]

Experimental Protocols

The following are representative protocols illustrating the use of dimethoxybenzyl alcohols in common synthetic transformations.

Protocol 1: Protection of an Alcohol using a Dimethoxybenzyl Group

This protocol is adapted from methodologies for related dimethoxybenzyl alcohols and illustrates a common protection strategy.